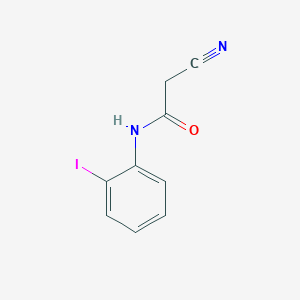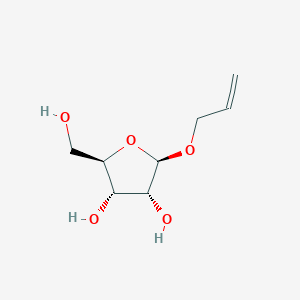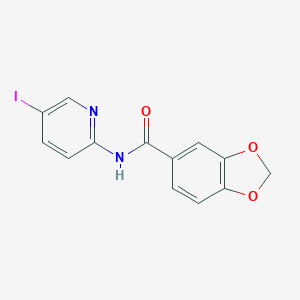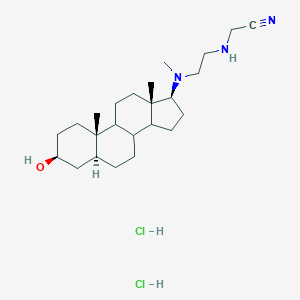
2-cyano-N-(2-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-iodophenyl)acetamide, also known as CIAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a cyano group and an iodophenyl group.
Applications De Recherche Scientifique
2-cyano-N-(2-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in imaging and diagnostic applications. The compound has been shown to selectively bind to certain receptors in the body, making it a useful tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-iodophenyl)acetamide is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, leading to the inhibition of certain biological processes. The compound has been shown to selectively bind to certain cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-cyano-N-(2-iodophenyl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(2-iodophenyl)acetamide in lab experiments include its well-established synthesis method, its selective binding to certain receptors, and its potential applications in imaging and diagnostic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-cyano-N-(2-iodophenyl)acetamide. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the further study of its mechanism of action and its potential applications in imaging and diagnostic applications. Additionally, the compound could be further studied for its potential use as an anticancer, antiviral, or antimicrobial agent. Overall, the study of 2-cyano-N-(2-iodophenyl)acetamide has the potential to lead to new discoveries in the field of scientific research.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoaniline with cyanoacetic acid in the presence of a catalyst. The reaction yields the desired compound in good yields and purity. The synthesis of this compound has been well-established in the literature and is widely used in scientific research.
Propriétés
Nom du produit |
2-cyano-N-(2-iodophenyl)acetamide |
|---|---|
Formule moléculaire |
C9H7IN2O |
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
2-cyano-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
Clé InChI |
LSHXFOJQJDREFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)


